

An In-depth Technical Guide to the Dibenzoxazepine Derivative AZ-1355

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355 is a novel dibenzoxazepine derivative identified as a potent lipid-lowering agent with additional anti-platelet aggregation properties. Its chemical designation is ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate. This document provides a comprehensive overview of the available technical information regarding **AZ-1355**, including its chemical structure, mechanism of action, and reported biological effects.

Core Chemical and Physical Data

Property	Value
Chemical Name	ethyl 10,11-dihydro-4-methoxydibenz[b,f]- (1,4)oxazepine-8-carboxylate
CAS Number	75451-07-9
Molecular Formula	C17H17NO4
Molecular Weight	299.32 g/mol

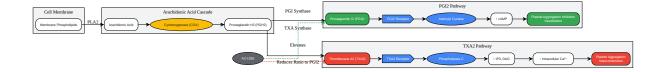
Mechanism of Action



The primary mechanism of action of **AZ-1355** is the modulation of the balance between prostaglandin I2 (PGI2), also known as prostacyclin, and thromboxane A2 (TXA2). Specifically, **AZ-1355** is reported to elevate the PGI2/TXA2 ratio. This shift in the PGI2/TXA2 balance is crucial for its therapeutic effects. PGI2 is a potent vasodilator and an inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By increasing the relative levels of PGI2, **AZ-1355** exerts its anti-platelet and potentially its lipid-lowering effects.

Signaling Pathway

The following diagram illustrates the signaling pathway of Prostaglandin I2 (PGI2) and Thromboxane A2 (TXA2), which is the target of **AZ-1355**'s activity. **AZ-1355** acts to increase the PGI2/TXA2 ratio, thereby promoting anti-platelet and vasodilatory effects while reducing pro-thrombotic and vasoconstrictive signals.



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Caption: Signaling pathway of PGI2 and TXA2, modulated by AZ-1355.

Preclinical Data

Lipid-Lowering Effects:



- AZ-1355 has been shown to lower serum total cholesterol in Triton-treated hyperlipidemic mice.
- In dietary hyperlipidemic rats, it reduces both serum total cholesterol and triglycerides.
- Studies in golden hamsters indicated a reduction in serum, liver, and cardiac lipids.
- AZ-1355 was also observed to improve the beta/alpha-lipoprotein ratio and increase HDL cholesterol in hamsters.
- The lipid-lowering profile of AZ-1355 appears to be distinct from that of the reference compound, clofibrate.
- Anti-Platelet Aggregation:
 - AZ-1355 inhibits platelet aggregation in vivo.

Note: Specific quantitative data from these preclinical studies are not publicly available in the searched literature. The information is derived from the abstract of a 1981 study published in Atherosclerosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and preclinical evaluation of **AZ-1355** are not available in the public domain. Based on general chemical synthesis principles for similar compounds, a likely synthetic route would involve:

- Formation of the Dibenzoxazepine Core: This would typically be achieved through a cyclization reaction involving appropriately substituted precursors.
- Introduction of the Methoxy Group: Methoxylation at the 4-position could be carried out using a suitable methylating agent.
- Esterification: The final step would involve the introduction of the ethyl carboxylate group at the 8-position, possibly through a carboxylation reaction followed by esterification.

For the preclinical studies, standard animal models of hyperlipidemia (e.g., Triton-induced or diet-induced) and platelet aggregation would have been used. However, without access to the



full research publications, specific details on dosages, administration routes, and analytical methods cannot be provided.

Conclusion

AZ-1355 is a dibenzoxazepine derivative with a dual mechanism of action, targeting both lipid metabolism and platelet aggregation. Its ability to modulate the PGI2/TXA2 ratio makes it an interesting compound for further investigation in the context of cardiovascular and metabolic diseases. While the foundational preclinical data is promising, a full understanding of its therapeutic potential would require access to more detailed quantitative data and comprehensive experimental protocols. This guide provides a summary of the currently available information to serve as a starting point for researchers and drug development professionals interested in AZ-1355 and related compounds.

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